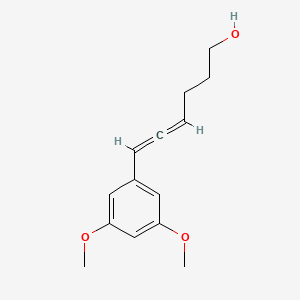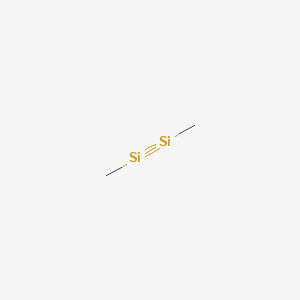
Disilyne, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilyne, dimethyl- is a silicon hydride with the formula Si₂H₂. It is a silicon analogue of acetylene, featuring a silicon-silicon triple bond. This compound is part of a broader class of silicon compounds that have garnered significant interest due to their unique bonding and reactivity properties .
Métodos De Preparación
The synthesis of disilyne, dimethyl- typically involves the reduction of dihalosilanes. One common method is the reductive dehalogenation of tetrabrominated precursors using potassium graphite (KC₈). This reaction yields a stable disilyne compound that can be further purified and characterized
Análisis De Reacciones Químicas
Disilyne, dimethyl- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Disilyne, dimethyl- has several scientific research applications:
Chemistry: Used in the study of silicon-based materials and their reactivity.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the development of advanced materials, including semiconductors and optoelectronic devices
Mecanismo De Acción
The mechanism of action of disilyne, dimethyl- involves its ability to form strong silicon-silicon triple bonds. These bonds can interact with various molecular targets, including small molecules like hydrogen, oxygen, and carbon dioxide. The pathways involved in these interactions often mimic those of transition metals, allowing for unique catalytic and bonding properties .
Comparación Con Compuestos Similares
Disilyne, dimethyl- can be compared to other silicon compounds such as disilane and disilene. Unlike disilane, which contains single silicon-silicon bonds, and disilene, which contains double bonds, disilyne features a triple bond, making it more reactive and versatile in chemical reactions. Similar compounds include:
- Disilane (Si₂H₆)
- Disilene (Si₂H₄)
- Germylene (Ge₂H₂)
- Stannylene (Sn₂H₂) These compounds share similar bonding properties but differ in their reactivity and applications .
Propiedades
Número CAS |
112901-83-4 |
|---|---|
Fórmula molecular |
C2H6Si2 |
Peso molecular |
86.24 g/mol |
Nombre IUPAC |
methyl(methylsilylidyne)silane |
InChI |
InChI=1S/C2H6Si2/c1-3-4-2/h1-2H3 |
Clave InChI |
FRDAMXDBXDECGT-UHFFFAOYSA-N |
SMILES canónico |
C[Si]#[Si]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


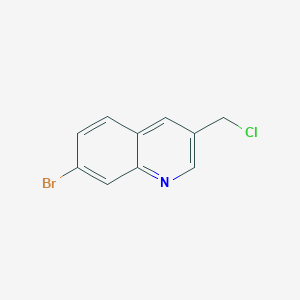

![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)
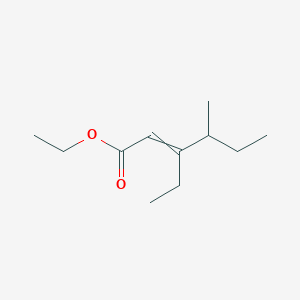
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
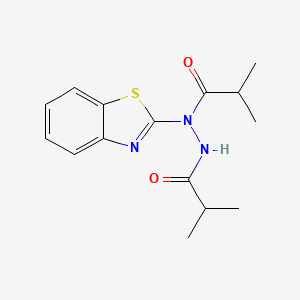
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)
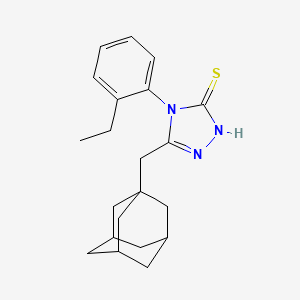
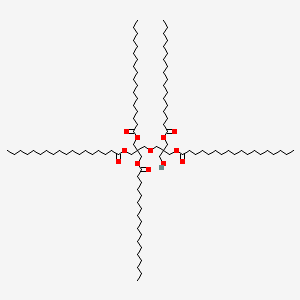
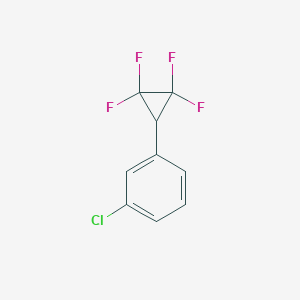
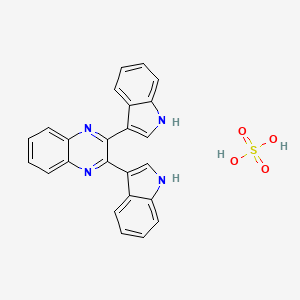
![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)
